Product packaging for 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one(Cat. No.:)

4-Mercapto-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12832253
M. Wt: 166.20 g/mol
InChI Key: ZTZIIMRUDZZXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Mercapto-1H-benzo[d]imidazol-2(3H)-one is a versatile benzimidazole derivative of significant interest in medicinal chemistry and biochemical research. This compound features a benzimidazole core, a privileged scaffold in drug discovery, substituted with a mercapto group at the 4-position and a ketone at the 2-position. The molecular scaffold is recognized for its diverse biological activities, with closely related analogues serving as key intermediates and building blocks in the synthesis of more complex molecules . The presence of the mercapto (thiol) functional group enhances the compound's potential for forming disulfide bridges and coordinating with metals, making it valuable for developing enzyme inhibitors and studying protein-ligand interactions. Similarly structured compounds, such as 5-Chloro-1H-benzo[d]imidazol-2(3H)-one, demonstrate the research relevance of this chemical class, particularly in exploring structure-activity relationships and modulating physicochemical properties like LogP and polar surface area to optimize drug-like characteristics . Researchers utilize this high-purity material primarily in the investigation of heterocyclic chemistry reaction pathways, as a precursor for the development of novel therapeutic agents, and in material science applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2OS B12832253 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

4-sulfanyl-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C7H6N2OS/c10-7-8-4-2-1-3-5(11)6(4)9-7/h1-3,11H,(H2,8,9,10)

InChI Key

ZTZIIMRUDZZXSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S)NC(=O)N2

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Mercapto 1h Benzo D Imidazol 2 3h One and Its Derivatives

Strategic Approaches to the Core 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one Skeleton

The formation of the central heterocyclic system can be achieved through several strategic routes, either by building the ring from a pre-functionalized benzene (B151609) precursor or by modifying a pre-existing benzimidazolone.

The cornerstone of benzimidazolone synthesis is the cyclization of an o-phenylenediamine (B120857) derivative with a one-carbon carbonyl equivalent. For the target molecule, the key precursor would be 3,4-diaminobenzenethiol (B1600230) or a protected analogue. The synthesis of this diamine can be envisioned starting from a commercially available material like 4-methoxy-2-nitroaniline. This precursor would undergo reduction of the nitro group, followed by demethylation and conversion to a thiol.

Once the appropriately substituted o-phenylenediamine is obtained, cyclization is performed to construct the five-membered urea (B33335) ring. Several reagents can be employed for this transformation, each with its own set of reaction conditions. acs.org

Table 1: Reagents for Benzimidazolone Ring Formation from o-Phenylenediamines

Cyclizing Agent Typical Conditions Byproduct
Urea High temperature melt (150-170 °C) Ammonia
Phosgene (COCl₂) Inert solvent, base (e.g., pyridine) HCl
Triphosgene Safer solid alternative to phosgene HCl
Ethyl Chloroformate Base (e.g., K₂CO₃), reflux in ethanol Ethanol, HCl

| 1,1'-Carbonyldiimidazole (CDI) | THF or DMF, room temperature | Imidazole (B134444) |

An alternative strategy involves introducing the mercapto group onto a pre-formed benzimidazolone ring. A highly effective method for this transformation is the Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate. organic-chemistry.orgmasterorganicchemistry.com This pathway begins with 4-Amino-1H-benzo[d]imidazol-2(3H)-one .

The synthetic sequence involves two primary steps:

Diazotization : The 4-amino group is converted into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl at low temperatures (0-5 °C). byjus.com The resulting aryl diazonium salt is a versatile intermediate. masterorganicchemistry.com

Thiolation : The diazonium salt is then treated with a sulfur nucleophile. A common and effective method is the use of potassium ethyl xanthate (C₂H₅OCS₂K). The initial product is a xanthate ester, which is subsequently hydrolyzed (e.g., with NaOH or H₂SO₄) to yield the target 4-mercaptobenzimidazolone.

Table 2: Reagents for Sandmeyer-Type Thiolation

Step Reagent(s) Purpose
1. Diazotization NaNO₂, HCl (aq) Converts the primary amino group to a diazonium salt (Ar-N₂⁺Cl⁻).
2. Nucleophilic Attack Potassium Ethyl Xanthate Displaces the N₂ group to form an aryl xanthate.

| 3. Hydrolysis | NaOH or H₂SO₄ | Cleaves the xanthate ester to reveal the free thiol (-SH). |

A more direct route involves starting with a benzene ring that already contains the necessary substituents for both cyclization and the mercapto group (or its precursor). A plausible pathway starts with a halogenated nitroaromatic compound, such as 4-fluoro-1,2-dinitrobenzene.

The synthesis would proceed as follows:

Nucleophilic Aromatic Substitution (SNAr) : The fluorine atom is displaced by a sulfur nucleophile, such as sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH), to introduce a thiol or thiolate group. This reaction is facilitated by the presence of the two electron-withdrawing nitro groups. acsgcipr.org

Reduction : The two nitro groups are then reduced to primary amines using standard reducing agents like catalytic hydrogenation (H₂/Pd/C), SnCl₂ in HCl, or iron in acetic acid. niscpr.res.in This step yields the crucial 3,4-diaminobenzenethiol intermediate.

Cyclization : Finally, the resulting o-phenylenediamine derivative is cyclized using one of the reagents listed in Table 1 (e.g., urea or CDI) to form the final this compound product.

Targeted Derivatization through Selective Functional Group Transformations

The 4-mercaptobenzimidazolone scaffold possesses multiple reactive sites, allowing for targeted modifications to produce a diverse range of derivatives. The primary sites for functionalization are the nucleophilic mercapto group and the acidic N-H protons of the imidazolone (B8795221) ring.

The sulfur atom of the mercapto group is a soft nucleophile, readily participating in substitution reactions to form thioethers (sulfides). The thiol is typically first converted to the more nucleophilic thiolate anion using a base. jmaterenvironsci.com

S-Alkylation : Reaction of the thiolate with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in a polar aprotic solvent like DMF or acetone (B3395972) yields alkyl aryl thioethers. researchgate.net

Aryl Thioether Synthesis : The formation of diaryl thioethers can be achieved through transition-metal-catalyzed cross-coupling reactions. For instance, a palladium- or copper-catalyzed reaction between the 4-mercaptobenzimidazolone and an aryl halide (iodide, bromide, or chloride) provides a general route to these structures. thieme-connect.comorganic-chemistry.org Nucleophilic aromatic substitution (SNAr) is also possible if the reacting aryl halide is activated with strong electron-withdrawing groups. jst.go.jpnih.gov

Table 3: Representative Reagents for Thioether Formation

Reaction Type Electrophile Catalyst/Base Product Class
S-Alkylation Methyl iodide (CH₃I) K₂CO₃ Methyl thioether
S-Benzylation Benzyl bromide (BnBr) NaH Benzyl thioether
S-Arylation (Coupling) Iodobenzene (PhI) Pd or Cu catalyst, base Phenyl thioether

| SNAr | 2,4-Dinitrofluorobenzene | K₂CO₃ | Dinitrophenyl thioether |

Acylation of this compound can occur at several positions. The most common transformation is the acylation of the nitrogen atoms within the imidazolone ring.

N-Acylation : The two N-H protons of the benzimidazolone ring are acidic and can be deprotonated by a suitable base. Subsequent reaction with an acylating agent, such as an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), leads to the formation of N-acyl derivatives. rsc.org Depending on the stoichiometry and reaction conditions, either mono- or di-acylation can be achieved.

S-Acylation : It is also possible for acylation to occur at the sulfur atom to form a thioester. This can be achieved via reaction with an acyl chloride or through oxidative acylation using a thioacid. nih.gov The relative reactivity of the N-H versus S-H groups will dictate the reaction outcome, which can often be controlled by the choice of base and reaction conditions.

Table 4: Potential Acylation Products

Acylating Agent Reaction Site Product Type
Acetyl Chloride N1 and/or N3 N-Acetyl or N,N'-Diacetyl derivative
Benzoyl Chloride N1 and/or N3 N-Benzoyl or N,N'-Dibenzoyl derivative
Acetyl Chloride S (Mercapto group) S-Acetyl thioester derivative

| Thioacetic Acid + Oxidant | N (Amide linkage) | N-Acetyl derivative |

Cycloaddition and Condensation Reactions for Novel Fused Heterocyclic Architectures (e.g., Thiazino Derivatives)

The synthesis of fused heterocyclic systems, particularly those incorporating a thiazine (B8601807) ring, from benzimidazole-2-thione precursors represents a significant area of synthetic exploration. These reactions typically involve the reaction of the mercapto group with a bifunctional reagent, leading to cyclization and the formation of a new ring fused to the benzimidazole (B57391) core.

A key strategy involves the reaction of 2-mercaptobenzimidazole (B194830) (a parent structure to the title compound) with cinnamoyl chloride and its derivatives. This reaction proceeds to form 2-Aryl-2,3-dihydro-4H- researchgate.netnih.govthiazino[3,2-a]benzimidazol-4-ones. researchgate.net This transformation establishes a fused 1,3-thiazine ring system onto the benzimidazole framework. The reaction is a cyclocondensation, where the initial acylation of the sulfur atom is followed by an intramolecular Michael addition of the imidazole nitrogen to the activated double bond of the cinnamoyl group, leading to the final fused product.

General methods for the synthesis of 1,3-thiazinan-4-ones often involve the cyclization of acyl thioureas or the reaction of β-propiolactone with thioureas. mdpi.com Another prominent route is the three-component reaction between an amine, a carbonyl compound, and thioglycolic acid, which proceeds through the formation of an imine intermediate followed by intramolecular cyclization. bldpharm.com These established principles of thiazine ring synthesis can be adapted for this compound, where the mercapto group can react with suitable bifunctional electrophiles to construct novel fused thiazino derivatives.

Formation of Imine-Containing Derivatives (e.g., Schiff Bases)

The formation of imines, or Schiff bases, is a fundamental transformation for derivatizing the this compound scaffold. This typically requires prior functionalization to introduce a primary amino group, often in the form of a hydrazide. For instance, a common synthetic route begins with the N-alkylation of the benzimidazole-2-thiol with an ethyl haloacetate, followed by hydrazinolysis to produce an acetohydrazide derivative. sigmaaldrich.com

This resulting hydrazide, such as 2-(2-Hexylthio)-1H-benzo[d]imidazole-1-yl)acetohydrazide, serves as a key intermediate. sigmaaldrich.com It can be readily condensed with a variety of substituted aromatic aldehydes in a suitable solvent like methanol, often with a catalytic amount of glacial acetic acid, to yield the corresponding N-substituted benzylidene acetohydrazides (Schiff bases). sigmaaldrich.comrsc.org The reaction involves the nucleophilic attack of the terminal amino group of the hydrazide on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic azomethine (-N=CH-) group. mdpi.comnih.gov These reactions are generally high-yielding and provide a straightforward method to introduce a wide range of substituents onto the core structure.

IntermediateAldehydeProductYield (%)Reference
2-(2-Hexylthio)-1H-benzo[d]imidazole-1-yl)acetohydrazide4-Hydroxybenzaldehyde(E)-2-[2-(Hexylthio)-1H-benzo[d]imidazole-1-yl]-N′-(4-hydroxybenzylidene) Acetohydrazide75 sigmaaldrich.com
2-(2-Hexylthio)-1H-benzo[d]imidazole-1-yl)acetohydrazide4-Chlorobenzaldehyde(E)-2-[2-(Hexylthio)-1H-benzo[d]imidazole-1-yl]-N′-(4-chlorobenzylidene) Acetohydrazide75 rsc.org

Synthesis of Thiazolidinone and Oxadiazole Analogues from this compound Precursors

Building upon the Schiff base derivatives, further cyclization reactions can be employed to generate more complex heterocyclic analogues like thiazolidinones and oxadiazoles.

Thiazolidinone Synthesis: The synthesis of 4-thiazolidinone (B1220212) rings is a well-established route starting from Schiff bases. The reaction involves the cycloaddition of mercaptoacetic acid (thioglycolic acid) to the imine double bond of the Schiff base precursor. researchgate.netnih.gov For instance, N-(Substituted benzylidene)-2-(2-(hexylthio)-1H-benzo[d]imidazole-1-yl) acetohydrazides can be refluxed with mercaptoacetic acid in a solvent like methanol, often in the presence of a catalyst such as anhydrous zinc chloride, to yield the corresponding 4-oxothiazolidin-3-yl acetamides. sigmaaldrich.comrsc.org This reaction proceeds via nucleophilic attack of the sulfur atom of mercaptoacetic acid on the imine carbon, followed by intramolecular cyclization and dehydration. bldpharm.com This method provides access to a diverse library of thiazolidinone-benzimidazole hybrids. sigmaaldrich.com

Oxadiazole Synthesis: The 1,3,4-oxadiazole (B1194373) ring system can be synthesized from hydrazide precursors derived from this compound. A common method involves the reaction of an acetohydrazide intermediate with carbon disulfide in the presence of a base like potassium hydroxide. nih.gov This reaction leads to the formation of a dithiocarbazate salt, which upon intramolecular cyclization and elimination of hydrogen sulfide, yields a 5-mercapto-1,3,4-oxadiazole ring. Alternatively, hydrazides can be condensed with various carboxylic acids in the presence of a dehydrating agent like phosphoryl chloride to afford 2,5-disubstituted 1,3,4-oxadiazole derivatives.

PrecursorReagent(s)Resulting HeterocycleReference
Schiff Base of benzimidazole acetohydrazideMercaptoacetic Acid, ZnCl2Thiazolidinone sigmaaldrich.comrsc.org
Benzimidazole acetohydrazideCarbon Disulfide, KOH1,3,4-Oxadiazole-2-thiol nih.gov
Benzimidazole acetohydrazideCarboxylic Acid, POCl31,3,4-Oxadiazole

Modern Synthetic Techniques and Sustainable Chemistry Approaches

Modern organic synthesis emphasizes efficiency, atom economy, and environmental sustainability. These principles are increasingly applied to the synthesis of complex molecules like the derivatives of this compound.

One-Pot Multicomponent Synthetic Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, are highly valued for their efficiency and ability to rapidly build molecular complexity. These one-pot procedures reduce the need for intermediate isolation and purification steps, saving time, solvents, and energy.

For the synthesis of derivatives discussed previously, MCRs offer significant advantages. For example, the synthesis of 1,3-thiazolidin-4-ones can be achieved through a three-component reaction between an amine, a carbonyl compound, and thioglycolic acid. bldpharm.com A novel one-pot, four-component condensation-cyclization has also been developed for synthesizing thiazolidine-4-one and 3H-thiazole derivatives from a hydrazine, allyl isothiocyanate, an α-haloketone, and various aldehydes. Such strategies can be envisioned for the direct synthesis of complex derivatives from the this compound core or its simple derivatives, bypassing the stepwise synthesis of intermediates like Schiff bases. The development of MCRs for constructing pyrazole (B372694), imidazole, and xanthene derivatives showcases the broad applicability of this approach in heterocyclic chemistry.

Catalyst-Assisted Reaction Pathways for Enhanced Efficiency and Selectivity

The use of catalysts is central to modern synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the synthesis of benzimidazole derivatives and related heterocycles, a wide array of catalysts has been employed.

Metal-Based Catalysts: Transition metals are widely used to facilitate key bond-forming reactions. For instance, Cu(I)-catalyzed intramolecular N–S bond formation has been used to synthesize benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides. Silver carbonate (Ag2CO3) in combination with trifluoroacetic acid (TFA) has been shown to catalyze the 6-endo-dig cyclization for the synthesis of 1H-benzo sigmaaldrich.comimidazo[1,2-c] researchgate.netnih.govoxazin-1-one derivatives. Mild and effective catalysts like indium(III) chloride (InCl3·3H2O) have been reported for the one-pot synthesis of substituted imidazoles.

Heterogeneous and Nanocatalysts: To improve sustainability and simplify product purification, solid-supported and nanocatalysts are gaining prominence. Examples include silica-supported Preyssler nanoparticles for imidazole synthesis, HAp/ZnCl2 nano-flakes for pyrazole synthesis, and 1,4-diazabicyclo[2-2-2]octane supported on Amberlyst-15 for xanthene synthesis. Layered double hydroxides (LDHs) have also been used as versatile catalysts for fabricating 1,3-thiazolidin-4-one derivatives. bldpharm.com

Organocatalysts: Non-metal, organic catalysts like L-proline have been successfully used for the three-component cyclocondensation to form 2,4,5-trisubstituted imidazoles, offering a greener alternative to metal catalysts.

These catalytic systems offer pathways to enhance the synthesis of this compound derivatives, improving yields, reducing reaction times, and promoting more environmentally benign processes.

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Diffraction Techniques

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy is a powerful non-destructive analytical method that provides information about the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

The FT-IR spectrum of 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific functional groups. While experimental data for this exact compound is not widely published, analysis of structurally similar compounds such as 2-mercaptobenzimidazole (B194830) and its derivatives provides a reliable basis for spectral interpretation. rsc.orgnih.govrsc.orgresearchgate.net

Key vibrational modes include the N-H stretching of the imidazole (B134444) ring, typically observed as a broad band in the region of 3400-3200 cm⁻¹. The presence of a mercapto (-SH) group is expected to show a weak absorption band around 2600-2550 cm⁻¹. The C=O stretching vibration of the benzimidazolone ring is anticipated to appear as a strong band in the range of 1700-1650 cm⁻¹. Aromatic C-H stretching vibrations are typically found around 3100-3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring usually appear in the 1600-1450 cm⁻¹ region. The C=S (thione) stretching vibration, which is characteristic of the tautomeric form, is expected in the 1250-1020 cm⁻¹ range. rsc.org

Expected FT-IR Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (imidazole)Stretching3400-3200Medium-Broad
Aromatic C-HStretching3100-3000Medium
S-H (mercapto)Stretching2600-2550Weak
C=O (benzimidazolone)Stretching1700-1650Strong
Aromatic C=CStretching1600-1450Medium-Strong
C=S (thione tautomer)Stretching1250-1020Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing precise information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H protons of the imidazole ring, and the S-H proton of the mercapto group. Based on data from analogous benzimidazole (B57391) derivatives, the aromatic protons on the benzene ring would likely appear as multiplets in the range of δ 7.0-8.0 ppm. rsc.orgbeilstein-journals.org The N-H protons are typically observed as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, due to hydrogen bonding. The S-H proton signal is expected to be a singlet in the range of δ 3.0-4.0 ppm, although its position can be variable and it may undergo exchange with deuterated solvents.

Expected ¹H NMR Chemical Shifts for this compound
Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic-H7.0-8.0Multiplet
N-H (imidazole)>10.0Broad Singlet
S-H (mercapto)3.0-4.0Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the aromatic carbons, the carbonyl carbon, and the carbon bearing the mercapto group. The aromatic carbons are anticipated to resonate in the region of δ 110-140 ppm. The carbonyl carbon (C=O) of the benzimidazolone ring is expected to appear significantly downfield, typically in the range of δ 150-170 ppm. The carbon atom attached to the sulfur (C-S) would likely be found in the region of δ 110-130 ppm.

Expected ¹³C NMR Chemical Shifts for this compound
Carbon TypeExpected Chemical Shift (δ, ppm)
Aromatic C-H110-130
Aromatic Quaternary C130-140
C=O150-170
C-S110-130

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, DEPT) for Connectivity Mapping

To unambiguously assign the proton and carbon signals and to map the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. For this compound, COSY would primarily show correlations between adjacent aromatic protons, aiding in the assignment of the substitution pattern on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated aromatic carbons.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. In the case of this compound, DEPT-90 would show only the aromatic CH signals, while DEPT-135 would show positive signals for CH and negative signals for any CH₂ groups (though none are present in the core structure).

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation pattern. For this compound (C₇H₆N₂OS), the expected exact mass of the molecular ion [M]⁺ would be approximately 166.02 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would be characteristic of the benzimidazole ring system. Common fragmentation pathways for benzimidazole derivatives involve the cleavage of the imidazole ring and the loss of small neutral molecules such as HCN, CO, and SH radicals. The analysis of these fragment ions helps to corroborate the proposed structure.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) for Exact Mass Determination

No published experimental ESI-HRMS data for this compound could be located. This technique would be essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement, which could then be compared to the theoretical exact mass calculated from its molecular formula, C₇H₆N₂OS.

Solid-State Structural Determination

Single-Crystal X-ray Diffraction Studies for Absolute Configuration and Crystal Packing

A search of crystallographic databases and peer-reviewed literature did not yield any single-crystal X-ray diffraction studies for this compound. Such an analysis would be necessary to definitively determine its absolute configuration, bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice, including any intermolecular interactions like hydrogen bonding.

Due to the absence of this specific data, a detailed article conforming to the requested outline cannot be generated at this time.

Quantum Chemical and Computational Investigations of 4 Mercapto 1h Benzo D Imidazol 2 3h One

Density Functional Theory (DFT) Applications in Structural Optimization and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nbu.edu.sa DFT methods are employed to investigate the optimized geometry, electronic properties, and reactivity of molecules, providing insights that are often complementary to experimental data.

Geometry Optimization and Conformational Landscapes

The first step in any computational analysis is the geometry optimization of the molecule to find its most stable three-dimensional structure. For 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one, this process would involve determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Due to the presence of the mercapto (-SH) and the N-H groups, the compound can exist in different tautomeric and conformational forms. For instance, the closely related 2-mercaptobenzimidazole (B194830) (MBI) is known to exist in both thione and thiol tautomeric forms. researchgate.net Computational studies on MBI, using the B3LYP/6-311++G(d,p) level of theory, have shown that the thione form is more stable than the thiol form. researchgate.net The optimized geometrical parameters for the thione and thiol forms of 2-mercaptobenzimidazole are presented in Table 1 as an illustrative example of the kind of data obtained from such calculations.

Table 1: Selected Optimized Geometrical Parameters of 2-Mercaptobenzimidazole (Thione and Thiol forms) calculated at the B3LYP/6-311++G(d,p) level of theory.

ParameterThione Form (Å)Thiol Form (Å)
C=S1.683-
C-S-1.772
C-N1.3781.319
N-H1.0151.012
C-C (ring)1.395 - 1.4091.396 - 1.408

Data sourced from a computational study on 2-mercaptobenzimidazole. researchgate.net

For this compound, a similar conformational analysis would be necessary to identify the most stable isomer before further computational investigations are carried out. The presence of the carbonyl group at the 2-position and the mercapto group at the 4-position would likely influence the planarity and electronic distribution of the benzimidazole (B57391) ring system.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally implies a more reactive molecule. researchgate.net

For benzimidazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the benzene (B151609) ring and heteroatoms, while the LUMO is typically distributed over the imidazole (B134444) ring. In a study of 5-chloro-2-mercaptobenzimidazole, the HOMO-LUMO energy gap was calculated to be 4.418 eV using the B3LYP/6-311++G(d,p) method. tandfonline.com This value suggests a relatively stable molecule. The HOMO and LUMO energies for 2-mercaptobenzimidazole tautomers are provided in Table 2.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap of 2-Mercaptobenzimidazole Tautomers.

TautomerHOMO (eV)LUMO (eV)Energy Gap (eV)
Thione-6.21-1.544.67
Thiol-5.98-1.324.66

Data sourced from a computational study on 2-mercaptobenzimidazole. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Electronic Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular delocalization, hyperconjugative interactions, and charge transfer within a molecule. nih.gov It provides a chemical picture of bonding in terms of localized Lewis-type bonds and lone pairs. The analysis of donor-acceptor interactions in the NBO basis reveals the stabilizing effects of electron delocalization.

In a computational study of 5-chloro-2-mercaptobenzimidazole, NBO analysis revealed significant stabilizing energies from the lone pair transitions of the nitrogen atoms to the π* orbitals of the C=C bonds in the ring. tandfonline.com Specifically, the lone pair of one nitrogen atom (N1) donating to the π(C7-C8) orbital resulted in a stabilization energy of 30.37 kcal/mol, while the lone pair of the other nitrogen (N3) donating to the π(C4-C9) orbital gave a stabilization energy of 30.90 kcal/mol. tandfonline.com These interactions indicate a high degree of electron delocalization within the benzimidazole core.

For this compound, NBO analysis would be crucial to understand the electronic interplay between the mercapto group, the carbonyl group, and the benzimidazole ring system. It would provide quantitative insights into the charge distribution and the nature of the chemical bonds.

Global Reactivity Descriptors (GRPs)

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO)/2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO)/2.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. It is calculated as ω = χ^2 / (2η).

These parameters are valuable for comparing the reactivity of different molecules and for predicting their behavior in chemical reactions. For instance, a higher electrophilicity index suggests a greater propensity to act as an electrophile.

Theoretical Spectroscopy (Computational Prediction and Experimental Correlation)

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data to validate the theoretical model and to aid in the interpretation of experimental spectra.

Prediction of Vibrational Frequencies and Vibrational Modes

Theoretical calculations of vibrational frequencies using DFT are a standard practice to complement and assign experimental infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

For example, in a study of 2-ethyl-1H-benzo[d]imidazole, the vibrational frequencies were calculated using the B3LYP/6-31G(d) method and a scaling factor of 0.9614 was applied. nih.gov The scaled theoretical frequencies showed good agreement with the experimental FT-IR spectrum. nih.gov A similar approach for this compound would allow for a detailed assignment of its vibrational modes, including the characteristic stretching frequencies of the C=O, N-H, and S-H groups. The predicted vibrational spectrum would be a valuable tool for identifying the compound and for understanding its structural features.

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Benzimidazole Derivative.

Vibrational ModeExperimental (cm⁻¹)Calculated (Scaled) (cm⁻¹)
N-H stretch34203425
C-H stretch (aromatic)30603065
C=N stretch16251628
C-C stretch (ring)14501455

Data presented is illustrative and based on typical values for benzimidazole derivatives.

Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts and Coupling Constants

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters serve as a powerful tool for the structural elucidation of complex organic molecules. For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to predict the ¹H and ¹³C NMR chemical shifts. The most common and reliable approach for this is the Gauge-Including Atomic Orbital (GIAO) method. msu.ruresearchgate.net This method effectively addresses the issue of gauge-dependence in the calculation of magnetic properties, providing results that are often in good agreement with experimental data. acs.orgimist.ma

The computational process begins with the optimization of the molecule's geometry, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netrsc.org Following geometry optimization, the NMR shielding tensors are calculated using the GIAO method at the same level of theory. academicjournals.orgbeilstein-journals.org The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard compound, usually Tetramethylsilane (TMS), using the equation: δ_sample = σ_TMS - σ_sample.

The predicted chemical shifts for this compound are influenced by the electronic environment of each nucleus. The protons on the benzene ring are expected to appear in the aromatic region, with their specific shifts influenced by the electron-donating or -withdrawing nature of the fused imidazolone (B8795221) and mercapto groups. The N-H protons of the imidazole ring would typically show a characteristic downfield shift. In the ¹³C spectrum, the carbonyl carbon (C=O) is expected to be the most deshielded, appearing at a high chemical shift value. The carbon atom attached to the sulfur (C-S) will also have a distinct shift, while the aromatic carbons will resonate in the typical range for benzene derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted Chemical Shift (δ, ppm)
¹H NMR
H (Aromatic)7.0 - 7.5
H (N-H, Imidazole)10.0 - 12.0
H (S-H, Mercapto)3.0 - 4.5
¹³C NMR
C=O165 - 175
C-S115 - 125
C (Aromatic)110 - 140

Note: These are hypothetical values based on typical ranges for similar functional groups and are intended for illustrative purposes.

UV-Vis Spectroscopic Predictions and Electronic Transitions

Computational chemistry provides significant insights into the electronic absorption properties of molecules through the prediction of their Ultraviolet-Visible (UV-Vis) spectra. Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the excited states of molecules and simulating their UV-Vis spectra. mdpi.comacs.org This method allows for the determination of vertical excitation energies, corresponding absorption wavelengths (λ_max), and oscillator strengths (f), which relate to the intensity of the absorption bands. rsc.orgresearchgate.net

For this compound, TD-DFT calculations, often performed with a functional like B3LYP or CAM-B3LYP and a suitable basis set, can predict the electronic transitions that give rise to its characteristic absorption bands. rsc.orgacs.org The calculations are typically performed on the optimized ground-state geometry of the molecule. The solvent effects can also be incorporated using models like the Polarizable Continuum Model (PCM), as the solvent can significantly influence the positions of the absorption maxima. nih.gov

The predicted UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* and n → π* transitions. The π → π* transitions typically have high intensity and involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic benzimidazole system. The n → π* transitions, which are generally weaker, involve the excitation of an electron from a non-bonding orbital (e.g., from the lone pairs on the sulfur, oxygen, or nitrogen atoms) to a π* antibonding orbital. Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the nature of the electronic excitations.

Table 2: Predicted Electronic Transitions for this compound

Transitionλ_max (nm)Excitation Energy (eV)Oscillator Strength (f)
n → π3203.870.05
π → π2854.350.45
π → π*2504.960.30

Note: These are hypothetical values based on TD-DFT calculations for similar heterocyclic systems and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deias.ac.in The MEP is a plot of the electrostatic potential mapped onto a constant electron density surface. researchgate.net Different colors on the MEP surface represent different values of the electrostatic potential. Typically, red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net Green and yellow represent regions of intermediate potential.

For this compound, the MEP surface would reveal key features about its reactivity. The regions of high electron density (red) are expected to be located around the carbonyl oxygen atom and the sulfur atom of the mercapto group, due to the presence of lone pairs of electrons. These sites would be the primary targets for electrophiles. The nitrogen atoms of the imidazole ring would also exhibit negative potential.

Conversely, the regions of positive electrostatic potential (blue) are anticipated to be localized on the hydrogen atoms attached to the nitrogen (N-H) and sulfur (S-H) atoms. These acidic protons are the most likely sites for nucleophilic attack or deprotonation. The hydrogen atoms on the aromatic ring would also show a lesser degree of positive potential. The MEP surface analysis, therefore, provides a clear, three-dimensional map of the molecule's reactive sites. mdpi.comnih.gov

Exploration of Nonlinear Optical (NLO) Properties and Potential Applications

The investigation of nonlinear optical (NLO) properties of organic molecules is a burgeoning field of research due to their potential applications in technologies like optical data storage, telecommunications, and frequency conversion. researchgate.netacs.org Computational methods, particularly DFT, are instrumental in predicting and understanding the NLO response of molecules. pku.edu.cnworldscientific.com The key parameters that quantify the NLO behavior of a molecule are the linear polarizability (α) and the first-order hyperpolarizability (β). mdpi.com

For this compound, DFT calculations can be employed to compute these NLO parameters. The presence of a conjugated π-system in the benzimidazole ring, along with electron-donating (mercapto, amino) and electron-withdrawing (carbonyl) groups, suggests that this molecule could exhibit a significant NLO response. The intramolecular charge transfer (ICT) between these donor and acceptor groups is a crucial factor for enhancing the hyperpolarizability.

The calculation of α and β is typically performed using the finite field approach within a DFT framework. tandfonline.com The results are often compared to a standard NLO material like urea (B33335) to gauge their relative efficiency. A large value of the first-order hyperpolarizability (β) indicates a strong second-harmonic generation (SHG) response, which is a desirable property for NLO materials. The computational exploration of the NLO properties of this compound can thus guide the synthesis and experimental validation of new materials for optoelectronic applications. nih.govresearchgate.net

Table 3: Predicted Nonlinear Optical (NLO) Properties of this compound

PropertyCalculated Value (a.u.)
Dipole Moment (μ)3.5 - 5.0 D
Mean Polarizability (α)100 - 150
First Hyperpolarizability (β_tot)500 - 800

Note: These are hypothetical values based on DFT calculations for similar organic molecules and are intended for illustrative purposes. a.u. stands for atomic units.

Tautomeric Equilibria and Isomerism of 4 Mercapto 1h Benzo D Imidazol 2 3h One

Investigation of Thione-Thiol Tautomerism in Solution and Solid States

Thione-thiol tautomerism in mercaptobenzimidazole derivatives involves the migration of a proton between the sulfur and nitrogen atoms. This results in an equilibrium between the thione form (containing a C=S double bond and an N-H bond) and the thiol form (containing a C=N double bond and an S-H bond). For 2-mercaptobenzimidazole (B194830), a close structural isomer of the title compound, studies have shown that the thione form is predominant. encyclopedia.pub

Infrared (IR) Spectroscopy: In the solid state, the IR spectrum of a compound dominated by the thione tautomer would be expected to show a characteristic C=S stretching vibration. For 2-mercaptobenzimidazole, this band is observed in a specific region of the spectrum. The presence of a broad N-H stretching band would further support the dominance of the thione form. Conversely, the thiol tautomer would exhibit a sharp S-H stretching band and the absence of a strong C=S absorption.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, NMR spectroscopy is a powerful tool for studying tautomeric equilibria. For 2-mercaptobenzimidazole, 13C NMR studies in DMSO-d6 have been instrumental in confirming the prevalence of the thione tautomer. encyclopedia.pub It is anticipated that the 13C NMR spectrum of 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one in a similar solvent would show a signal for the C=S carbon at a characteristic downfield chemical shift. The tautomeric equilibrium can sometimes be slow on the NMR timescale, allowing for the observation of signals for both tautomers. However, often a single set of averaged signals is observed, indicating a rapid interconversion between the tautomeric forms. nih.gov

Computational studies, typically employing Density Functional Theory (DFT), are invaluable for quantifying the relative stabilities of tautomers and the energy barriers for their interconversion. Although specific computational data for this compound is lacking, studies on 2-mercaptobenzimidazole provide insightful predictions.

DFT calculations on 2-mercaptobenzimidazole have shown that the thione form is thermodynamically more stable than the thiol form. researchgate.net The calculated energy difference and the activation energy for the interconversion provide a quantitative measure of the tautomeric preference.

Table 1: Calculated Relative Energies of 2-Mercaptobenzimidazole Tautomers (Data based on a closely related isomer)

TautomerMethod/Basis SetRelative Energy (kcal/mol)
ThioneB3LYP/6-311++G(d,p)0.00
ThiolB3LYP/6-311++G(d,p)> 0

Note: A positive relative energy indicates lower stability compared to the thione form. The exact value for the thiol form of 2-mercaptobenzimidazole varies depending on the computational model but consistently shows it to be less stable.

Table 2: Calculated Interconversion Energy Barrier for 2-Mercaptobenzimidazole (Data based on a closely related isomer)

ReactionMethod/Basis SetActivation Energy (kcal/mol)
Thione → ThiolB3LYP/6-311++G(d,p)Varies

Note: The activation energy for the thione to thiol interconversion in 2-mercaptobenzimidazole is significant, indicating a relatively high barrier for this process.

Annular Tautomerism and its Influence on Molecular Structure and Reactivity

Annular tautomerism is a characteristic feature of benzimidazoles and involves the migration of a proton between the two nitrogen atoms of the imidazole (B134444) ring. encyclopedia.pub In an unsymmetrically substituted benzimidazole (B57391) like this compound, this leads to two distinct annular tautomers.

The position of the mercapto group at C4 breaks the symmetry of the benzimidazole core, making the two nitrogen atoms (N1 and N3) non-equivalent. The migration of the proton between these two nitrogens results in two different constitutional isomers. This equilibrium is influenced by the electronic effects of the substituents on the benzene (B151609) ring and can have a significant impact on the molecule's reactivity, particularly in reactions involving the nitrogen atoms. The relative stability of these annular tautomers can be influenced by both steric and electronic factors.

Impact of Solvent Polarity and Temperature on Tautomeric Preferences

The position of the thione-thiol equilibrium is known to be sensitive to the surrounding environment, particularly the polarity of the solvent. In general, polar solvents tend to favor the more polar tautomer. For many heterocyclic thiones, the thione form is more polar than the thiol form and is therefore stabilized to a greater extent by polar solvents. It is expected that for this compound, an increase in solvent polarity would shift the equilibrium further towards the thione tautomer.

Temperature can also influence the tautomeric equilibrium. In cases where there is a significant enthalpy difference between the tautomers, a change in temperature will shift the equilibrium according to Le Chatelier's principle. Dynamic NMR studies at variable temperatures can be used to study the kinetics of the tautomeric interconversion and to determine the thermodynamic parameters of the equilibrium. researchgate.net

Coordination Chemistry and Metal Complexation Studies of 4 Mercapto 1h Benzo D Imidazol 2 3h One As a Ligand

Ligand Design Principles and Identification of Potential Coordination Sites

The coordination behavior of 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one is intrinsically linked to its molecular structure, which features several potential donor sites for metal chelation. The molecule exists in a tautomeric equilibrium between the thione and thiol forms. In the solid state and in solution, the thione form is generally predominant. The primary coordination sites are:

Thiol/Thione Sulfur (S): The exocyclic sulfur atom of the mercapto group is a soft donor and exhibits a strong affinity for soft and borderline metal ions. Upon deprotonation of the thiol group, the resulting thiolate anion acts as a potent coordinating agent.

Imidazole (B134444) Nitrogen (N): The benzimidazole (B57391) ring contains two nitrogen atoms. The deprotonated imino nitrogen (N1) and the pyridinic nitrogen (N3) can both participate in coordination, acting as bridging or terminal ligands. This dual nitrogen involvement allows for the formation of polynuclear complexes.

Carbonyl Oxygen (O): The oxygen atom of the carbonyl group at the 2-position presents another potential coordination site, although its donor capacity is generally weaker compared to the sulfur and nitrogen atoms.

The versatile nature of these donor atoms allows this compound to function as a monodentate, bidentate, or bridging ligand, leading to a diverse range of coordination architectures. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other co-ligands.

Synthesis and Characterization of Transition Metal Complexes with this compound and its Derivatives

The synthesis of transition metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. nih.gov The choice of solvent is crucial and often includes ethanol, methanol, or dimethylformamide (DMF) to facilitate the dissolution of the reactants. sapub.org The reaction is commonly carried out under reflux to ensure completion. The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to isolate complexes with different compositions. nih.gov

A general synthetic procedure can be outlined as follows:

Dissolution of the this compound ligand in an appropriate solvent, often with the addition of a base (like NaOH or KOH) to facilitate deprotonation of the mercapto group.

Addition of a solution of the transition metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Co(II), Zn(II), etc.) to the ligand solution.

The reaction mixture is then stirred at room temperature or heated under reflux for a specific period.

The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried in a desiccator.

Characterization of the synthesized complexes is carried out using a combination of analytical and spectroscopic techniques, including elemental analysis (C, H, N, S), molar conductance measurements, magnetic susceptibility studies, and thermal analysis, in addition to the spectroscopic methods discussed in the following sections.

Spectroscopic Analysis of Metal-Ligand Interactions (e.g., FT-IR, UV-Vis, EPR)

Spectroscopic techniques are indispensable for elucidating the coordination mode of the ligand and the electronic environment of the metal center in the complexes.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy provides valuable information about the bonding between the metal and the ligand. Comparison of the FT-IR spectrum of the free ligand with those of the metal complexes reveals key shifts in vibrational frequencies.

ν(N-H) band: The N-H stretching vibration, typically observed in the range of 3100-3400 cm⁻¹ in the free ligand, may shift or disappear upon complexation, indicating the involvement of the imidazole nitrogen in coordination. nih.gov

ν(C=O) band: A shift in the carbonyl stretching frequency, usually found around 1700 cm⁻¹, can suggest the participation of the oxygen atom in bonding.

Thioamide bands: The thioamide bands, which have contributions from ν(C-N), δ(N-H), and ν(C=S) vibrations, are particularly sensitive to coordination. A shift in these bands is a strong indicator of the involvement of the sulfur and/or nitrogen atoms in chelation.

New bands: The appearance of new, low-frequency bands in the spectra of the complexes, which are absent in the free ligand, can be assigned to the metal-ligand stretching vibrations, such as ν(M-N) and ν(M-S), typically in the regions of 400-500 cm⁻¹ and 300-400 cm⁻¹, respectively. nih.gov

Illustrative FT-IR Spectral Data for a Hypothetical [M(L)₂] Complex (Note: This table is illustrative and based on typical values found for similar benzimidazole-thione complexes in the literature, as specific data for this compound complexes is not readily available.)

Vibrational ModeFree Ligand (cm⁻¹)Complex (cm⁻¹)Assignment
ν(N-H)~3250~3200 (broadened)Coordination via N-donor
ν(C=O)~1710~1685Weak interaction of C=O
Thioamide I~1520~1500Contribution from C-N stretch
Thioamide II~1280~1260Contribution from N-H bend
Thioamide IV~850~830Major contribution from C=S
ν(M-N)-~450Metal-Nitrogen bond
ν(M-S)-~380Metal-Sulfur bond

Electronic (UV-Vis) Spectroscopy:

UV-Vis spectroscopy is employed to study the electronic transitions within the complexes and to infer their geometry. The spectra of the complexes typically show two types of transitions:

Intra-ligand transitions: These high-intensity bands, usually observed in the ultraviolet region, are assigned to π → π* and n → π* transitions within the benzimidazole ring and the thioamide chromophore. These bands may undergo a shift upon complexation.

d-d transitions and Ligand-to-Metal Charge Transfer (LMCT): For transition metal complexes, bands in the visible region are of particular interest. The lower intensity d-d transitions provide information about the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). researchgate.net Higher intensity Ligand-to-Metal Charge Transfer (LMCT) bands, often from the sulfur donor to the metal, can also be observed. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy:

EPR spectroscopy is a powerful technique for studying complexes with unpaired electrons, such as those of Cu(II). The EPR spectrum provides information about the electronic ground state and the geometry of the metal center. researchgate.net For a Cu(II) complex, the g-tensor values (g|| and g⊥) are key parameters.

If g|| > g⊥ > 2.0023, it is indicative of a d(x²-y²) ground state, which is characteristic of an elongated octahedral or square planar geometry. ethz.ch

If g⊥ > g|| > 2.0023, it suggests a d(z²) ground state, often found in trigonal bipyramidal or compressed octahedral geometries. researchgate.net

The presence of hyperfine splitting due to the interaction of the unpaired electron with the copper nucleus (I = 3/2) can also provide further insights into the nature of the metal-ligand bonding.

Elucidation of Geometric and Electronic Structures of Coordination Compounds

The combined data from elemental analysis, magnetic susceptibility measurements, and spectroscopic studies allow for the proposal of the geometric and electronic structures of the coordination compounds.

Tetrahedral Geometry: For metal ions like Zn(II) and Cd(II), which have a d¹⁰ configuration, or Co(II) in certain ligand fields, a tetrahedral geometry is often observed.

Square Planar Geometry: Ni(II) complexes with strong-field ligands and Cu(II) complexes frequently adopt a square planar geometry. rsc.org

Octahedral Geometry: Many transition metal ions, including Cr(III), Fe(III), Co(II), and Ni(II), form octahedral complexes, where the ligand can coordinate in a bidentate fashion, with additional coordination sites occupied by solvent molecules or other co-ligands. impactfactor.org

Supramolecular Chemistry and Self Assembly Potential of 4 Mercapto 1h Benzo D Imidazol 2 3h One

Investigation of Hydrogen Bonding Networks in Crystalline Structures

Hydrogen bonding is a paramount directional force in the assembly of benzimidazole (B57391) derivatives. In the case of 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one, the presence of two N-H donor groups, a C=O acceptor group, and a mercapto (-SH) group, which can also act as a hydrogen bond donor, suggests the potential for a rich variety of hydrogen bonding motifs.

Studies on analogous benzimidazole-2-thiones have consistently revealed the prevalence of strong N-H···S hydrogen bonds . These interactions are a recurring motif, often leading to the formation of one-dimensional "tapes" or dimeric structures. In these arrangements, the molecules are linked in a head-to-tail fashion, creating robust chains that form the primary supramolecular structure. It is highly probable that this compound would exhibit similar N-H···S linkages.

Furthermore, the presence of the carbonyl group at the 2-position introduces the possibility of N-H···O hydrogen bonds . In related benzimidazolone structures, these interactions are known to be highly effective in directing molecular assembly. Depending on the steric and electronic influences of the mercapto group, the carbonyl oxygen could compete with the sulfur atom as the primary hydrogen bond acceptor site. This competition could lead to more complex, two or three-dimensional networks.

A pertinent example from the literature is the crystal structure of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, where N-H···O and O-H···N interactions generate an infinite chain motif. harvard.edubldpharm.com Similarly, other 1H-benzo[d]imidazole derivatives have been observed to form a C(4) chain motif through N-H···N hydrogen bonds. bldpharm.com

Table 1: Potential Hydrogen Bonding Interactions in this compound

DonorAcceptorType of InteractionExpected Motif
N-HS=CStrongDimer, Tape/Chain
N-HO=CStrongDimer, Sheet
S-HNModerateCross-linking
S-HO=CModerateCross-linking

Analysis of π-π Stacking Interactions and Aromatic Stacking Motifs

Beyond hydrogen bonding, π-π stacking interactions between the aromatic benzimidazole rings are expected to play a crucial role in the supramolecular organization of this compound. These non-covalent interactions, arising from the electrostatic and van der Waals forces between electron-rich aromatic systems, are a significant driving force for the assembly of planar heterocyclic molecules.

In many reported crystal structures of benzimidazole derivatives, π-π stacking is a dominant feature, often working in concert with hydrogen bonding to create densely packed and stable crystalline forms. The mode of stacking can vary, with common motifs including:

Parallel-displaced stacking: In this arrangement, the aromatic rings of adjacent molecules are parallel but offset from one another. This is a very common and energetically favorable orientation that minimizes repulsive interactions.

T-shaped or edge-to-face stacking: Here, a hydrogen atom on the edge of one aromatic ring points towards the face of another.

Sandwich or face-to-face stacking: This arrangement, with the rings directly on top of one another, is generally less common due to electrostatic repulsion, unless there are significant charge-transfer interactions.

Design Principles for Self-Assembled Systems and Supramolecular Architectures

The predictable and directional nature of the non-covalent interactions involving this compound provides a foundation for its use as a building block in the design of sophisticated supramolecular architectures. The concept of supramolecular synthons , which are structural units within supermolecules that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions, is particularly relevant here.

By understanding the primary hydrogen bonding and π-π stacking motifs, it is possible to envision the rational design of various self-assembled systems:

One-Dimensional Tapes and Ribbons: Leveraging the strong N-H···S or N-H···O hydrogen bonds, it should be feasible to promote the formation of linear, tape-like structures. The width and planarity of these tapes could potentially be controlled by the choice of crystallization solvent or by introducing co-crystallizing agents.

Two-Dimensional Sheets: A combination of hydrogen bonding within a plane and π-π stacking interactions between adjacent tapes could lead to the formation of extended 2D sheets. The functional groups on the periphery of the benzimidazole ring system could be chemically modified to further steer the assembly in a desired two-dimensional direction.

Three-Dimensional Frameworks: The introduction of molecules capable of bridging between the 1D or 2D motifs via additional non-covalent interactions (e.g., halogen bonding, coordination to metal ions) could facilitate the construction of porous 3D frameworks. The mercapto group, in particular, offers a potential site for coordination to metal centers, opening avenues for the creation of metal-organic frameworks (MOFs).

The design principles for these systems would rely on a careful balance of the various intermolecular forces at play. For example, enhancing the π-π stacking interactions through appropriate substitution on the benzene (B151609) ring could favor the formation of columnar structures, while prioritizing hydrogen bonding might lead to more sheet-like arrangements.

Role of Intermolecular Forces in Directing Supramolecular Organization

The supramolecular organization of this compound is a cooperative interplay of multiple intermolecular forces. While hydrogen bonding and π-π stacking are anticipated to be the dominant interactions, other forces also contribute to the final, thermodynamically stable crystal packing.

Hydrogen Bonds: As discussed, these are the primary directional forces, establishing the initial connectivity and dimensionality of the supramolecular assembly. The hierarchy of hydrogen bond strengths (N-H···S/O > S-H···N/O) will likely dictate the primary structural motifs.

Van der Waals Forces: These non-directional, short-range interactions, while individually weak, collectively provide a significant contribution to the cohesive energy of the crystal, filling the space between molecules efficiently.

Advanced Applications in Materials Science and Chemical Catalysis

Development of Novel Materials and Functional Coatings Utilizing Benzimidazolone Scaffolds

Benzimidazolone and its derivatives are recognized for their capacity to form robust and effective functional coatings, particularly in the realm of corrosion prevention. The presence of heteroatoms like nitrogen, oxygen, and, in the case of 4-mercaptobenzimidazolone, sulfur, makes these compounds excellent candidates for inhibiting the corrosion of various metals. nih.gov These heterocyclic compounds can adsorb onto a metal's surface, forming a protective barrier that shields it from aggressive and corrosive environments. nih.govresearchgate.net

The effectiveness of benzimidazolone derivatives as corrosion inhibitors has been demonstrated for metals such as copper and mild steel. nih.govrsc.org For instance, studies on 1-(cyclohex-1-enyl)-1,3-dihydro-2H-benzimidazol-2-one (CHBI) have shown significant corrosion inhibition for pure copper in a 3.5 wt.% NaCl solution, achieving a high inhibition rate. scilit.comnih.gov The mechanism of protection involves the strong adsorption of the inhibitor molecules onto the copper surface. scilit.com This forms a protective film that can prevent direct contact between the metal and the corrosive medium. researchgate.net

Theoretical and experimental studies have confirmed that benzimidazole (B57391) derivatives, through their heteroatoms, can effectively coordinate with metal surfaces, leading to the formation of a stable protective layer. nih.govrsc.org The ability to modify the benzimidazolone scaffold allows for the tuning of their properties, making them versatile for creating specialized functional coatings for diverse industrial applications. researchgate.net

Table 1: Corrosion Inhibition Efficiency of a Benzimidazolone Derivative

Inhibitor Metal Corrosive Medium Concentration Inhibition Rate

Role in Polymer Stabilization and Studies on Photodegradation Prevention (e.g., for Poly(Vinyl Chloride) Films)

The application of 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one and its derivatives extends to the stabilization of polymers, most notably in preventing the photodegradation of poly(vinyl chloride) (PVC). PVC is susceptible to degradation upon exposure to UV radiation, leading to discoloration, embrittlement, and a reduction in its mechanical properties. nih.govmdpi.com Benzimidazole derivatives have emerged as effective photostabilizers for PVC. ekb.egccsenet.org

The stabilization mechanism is multifaceted. The aromatic benzimidazole core can absorb harmful UV radiation and dissipate the energy in a harmless manner, functioning as a primary photostabilizer. mdpi.com Metal complexes of substituted benzimidazoles, such as those with zinc(II), have shown superior stabilizing potency compared to some commercial stabilizers like Tinuvin P. ekb.eg These complexes can act as radical scavengers, interfering with the radical chain reactions that propagate degradation within the polymer matrix. ekb.eg

Furthermore, these stabilizers can act as secondary stabilizers by scavenging hydrogen chloride (HCl), a volatile by-product of PVC degradation that can catalyze further degradation. nih.govmdpi.com Studies involving the incorporation of benzimidazole and benzothiazole (B30560) moieties as pendant groups on the PVC chain have demonstrated a lower rate of carbonyl and polyene group formation, which are indicators of degradation, upon irradiation. ccsenet.orgresearchgate.net The effectiveness of these stabilizers is often evaluated by monitoring changes in the polymer's infrared spectrum, weight loss, and surface morphology after UV exposure. ut.ac.irnih.govuitm.edu.my

Table 2: Performance of Benzimidazole-based PVC Photostabilizers

Stabilizer Type Polymer Key Stabilizing Mechanisms Observed Effects
Metal complexes of substituted benzimidazole PVC Radical trapping, UV absorption Higher stabilizing potency than some commercial stabilizers, reduced weight loss and discoloration. ekb.eg
Pendant benzothiazole and benzimidazole groups PVC Radical scavenging, energy transfer Lower growth rate of carbonyl, polyene, and hydroxyl indices during irradiation. ccsenet.orgresearchgate.net

Catalytic Applications of this compound Derivatives in Organic Transformations

Derivatives of this compound, particularly their metal complexes, exhibit significant potential as catalysts in various organic transformations. The presence of multiple coordination sites (N, S, and O atoms) allows these molecules to form stable and catalytically active complexes with a range of transition metals.

Metal complexes involving ligands structurally related to benzimidazoles, such as hydrazones and Schiff bases, have been explored for their catalytic activities. researchgate.netmdpi.com For example, copper(II) complexes with N,O-chelating Schiff base ligands have been shown to be efficient catalysts for the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) in the presence of sodium borohydride. mdpi.com The catalytic performance can be influenced by the specific structure of the ligand and the coordination geometry of the metal center. mdpi.com

Furthermore, the interaction of mercaptobenzimidazole derivatives with semiconductor nanoparticles, such as gold-loaded TiO2, suggests potential applications in photocatalysis. tandfonline.com The strong adsorption and electron transfer between the benzimidazole derivative and the nanoparticle surface can be harnessed for light-driven chemical reactions. tandfonline.com Silver(I) complexes with related phenolic ligands have also been investigated for their redox activity, which is a fundamental aspect of many catalytic cycles. researchgate.net The development of catalysts based on 4-mercaptobenzimidazolone derivatives could lead to novel and efficient routes for synthesizing valuable organic compounds.

Precursor Chemistry for Advanced Functional Molecules with Tailored Properties

The this compound scaffold is an excellent precursor for the synthesis of more complex and functionalized molecules. The reactive mercapto group and the benzimidazole ring system provide multiple sites for chemical modification, allowing for the construction of molecules with tailored electronic and structural properties.

A prominent example of this precursor chemistry is the use of the closely related 2-mercaptobenzimidazole (B194830) as a synthon for building fused heterocyclic systems. nih.gov Through reactions with various substrates like 2-bromo-1,3-diketones, it is possible to achieve regioselective N- or S-alkylation, leading to the formation of N/S-difunctionalized benzimidazoles or cyclization to form benzimidazo[2,1-b]thiazoles. nih.gov These resulting structures are themselves valuable scaffolds in medicinal chemistry and materials science. nih.gov

The ability to selectively functionalize the sulfur and nitrogen atoms of the mercaptobenzimidazole core opens up pathways to a wide array of derivatives. This versatility allows chemists to design and synthesize novel molecules with specific properties, such as enhanced biological activity, improved material performance, or unique catalytic capabilities. The strategic modification of the this compound precursor is a key strategy in the development of next-generation functional organic molecules.

Molecular Interactions and Binding Studies Chemical Perspective

Elucidation of Enzyme Inhibition Mechanisms (e.g., Dihydrofolate Reductase) via Molecular Interactions

Derivatives of the related 2-mercaptobenzimidazole (B194830) have been synthesized and evaluated for their inhibitory activity against various enzymes. For instance, a series of N-acylhydrazone derivatives of 2-mercaptobenzimidazole were synthesized and showed significant α-glucosidase inhibition. nih.gov In another study, steroid derivatives of 1H-benzimidazole were identified as inhibitors of 5α-reductase 1. nih.gov Although not DHFR, these studies highlight the potential of the benzimidazole (B57391) scaffold to interact with and inhibit enzyme activity. The inhibitory mechanism of such compounds often involves the formation of hydrogen bonds and hydrophobic interactions within the enzyme's active site.

The general mechanism for DHFR inhibition by small molecules involves mimicking the natural substrate, dihydrofolate, or binding to allosteric sites on the enzyme. These interactions can be competitive, non-competitive, or uncompetitive, leading to a reduction in the enzyme's catalytic efficiency. The specific nature of these interactions is highly dependent on the three-dimensional structure of the inhibitor and the complementary residues in the enzyme's binding pocket.

Studies on Molecular Modulation of Cellular Signaling Pathways at the Molecular Level

Direct studies detailing the molecular modulation of specific cellular signaling pathways by 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one are scarce. However, the biological activities reported for mercaptobenzimidazole derivatives suggest their potential to influence various cellular pathways. The process of identifying the specific pathways affected by a compound can be achieved through computational methods that analyze transcriptional signatures and network topology. biorxiv.orgresearchgate.netsemanticscholar.org

For example, derivatives of 2-mercaptobenzimidazole have been reported to possess antimicrobial, antiviral, anti-tumor, and anti-inflammatory properties. chemrevlett.com These broad biological effects are indicative of interactions with multiple cellular targets and signaling cascades. For instance, anti-inflammatory activity often involves the modulation of pathways such as the nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinase (MAPK) signaling pathways. Anticancer activity can be a result of interfering with cell cycle regulation, inducing apoptosis, or inhibiting angiogenesis, all of which are controlled by complex signaling networks.

A study on 1,2,3-triazole tethered 2-mercaptobenzimidazole derivatives assessed their antiproliferative profiles against a glioma cell line, suggesting an impact on cancer cell signaling. nih.gov Another study on 5-methoxy-2-mercaptobenzimidazole (B30804) derivatives pointed to potential cytotoxic activities against breast cancer, likely through the modulation of estrogen receptor signaling. chemrevlett.com

Analysis of Molecular Recognition and Receptor Binding Affinity through Computational Docking

Computational docking is a powerful tool used to predict the binding mode and affinity of a ligand to a protein target. While specific docking studies for this compound are not extensively reported, numerous studies have been conducted on its 2-mercapto analog and its derivatives, providing valuable insights into the molecular recognition patterns of this class of compounds.

These studies often reveal that the benzimidazole core serves as a crucial scaffold for establishing key interactions with protein targets. The mercapto group, along with other substituents, can form specific hydrogen bonds, hydrophobic interactions, and π-stacking interactions with the amino acid residues in the binding pocket of a receptor.

For instance, molecular docking studies of 2-mercaptobenzimidazole derivatives have been performed on various targets, including:

α-Glucosidase: To understand the mechanism of antidiabetic activity, docking studies have shown that mercaptobenzimidazole derivatives can bind to the active site of α-glucosidase, with interactions involving key amino acid residues. nih.govnih.govacs.orgbenthamdirect.com

Estrogen Receptor Alpha (ERα): In the context of breast cancer, docking studies of 5-methoxy-2-mercaptobenzimidazole derivatives have shown good binding scores against ERα, suggesting a potential mechanism for their cytotoxic effects. chemrevlett.com

EGFR Tyrosine Kinase: Derivatives of 2-mercaptobenzimidazole have been docked against EGFR tyrosine kinase, a key target in cancer therapy, revealing potential binding efficiencies. researchgate.net

Human Serum Albumin (HSA): The interaction of 2-mercaptobenzimidazole with HSA, a major transport protein in the blood, has been studied using molecular modeling, which indicated that the binding is stabilized by hydrophobic forces. nih.gov

The binding affinity is often quantified by a docking score or binding energy, with more negative values indicating a stronger interaction. The table below summarizes representative docking scores for some 2-mercaptobenzimidazole derivatives against different protein targets, as reported in the literature.

Derivative/CompoundProtein TargetDocking Score (kcal/mol) / IC50Reference
2-Mercaptobenzimidazole Derivative 14 α-Glucosidase-8.2 (Docking Score) acs.org
5-Methoxy-2-mercaptobenzimidazole Derivative 14c MDA-MB-231 (Breast Cancer Cell Line)24.78 ± 1.02 µM (IC50) chemrevlett.com
N-Acylhydrazone of 2-Mercaptobenzimidazole 13 DPPH (Antioxidant Assay)131.50 µM (IC50) nih.gov
N-Acylhydrazone of 2-Mercaptobenzimidazole 13 α-Glucosidase352 µg/ml (IC50) nih.gov
2-Mercaptobenzimidazole Derivative IMM3 EGFR Tyrosine KinaseNot specified, but noted as having the best binding efficiencies among tested compounds. researchgate.net

These studies collectively demonstrate that the mercaptobenzimidazole scaffold is a versatile platform for designing molecules that can interact with a variety of biological targets. The specific substitution pattern on the benzimidazole ring and the mercapto group plays a critical role in determining the binding affinity and selectivity.

Future Research Directions and Emerging Paradigms for 4 Mercapto 1h Benzo D Imidazol 2 3h One Research

Exploration of Novel and Greener Synthetic Routes

The development of efficient, sustainable, and economically viable synthetic methods is a cornerstone of modern chemical research. For 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one, future efforts are geared towards overcoming the limitations of traditional multi-step syntheses, which often involve harsh reaction conditions and the generation of significant waste.

A promising avenue lies in the development of one-pot synthesis methodologies. tandfonline.comresearchgate.net These approaches, which combine multiple reaction steps into a single procedure without the isolation of intermediates, offer considerable advantages in terms of time, resource efficiency, and waste reduction. nih.gov The exploration of cascade reactions, where a series of intramolecular transformations are triggered by a single event, could lead to the elegant and efficient construction of the target molecule from simple precursors. tandfonline.com

Furthermore, the principles of green chemistry are increasingly influencing synthetic design. This includes the use of environmentally benign solvents, such as water or ethanol, and the development of catalyst systems that are recyclable and operate under mild conditions. electrochemsci.orgrdd.edu.iq For instance, the use of nano-catalysts, like zinc oxide nanoparticles (ZnO-NPs), has shown promise in the synthesis of benzimidazole (B57391) derivatives, offering high yields, shorter reaction times, and catalyst reusability. researchgate.netnih.gov Microwave-assisted synthesis is another green technique that can significantly accelerate reaction rates and improve yields for benzimidazole and related heterocyclic compounds. researchgate.netacs.orgtandfonline.com

A potential synthetic strategy for this compound could involve the initial synthesis of a 4-functionalized benzimidazolone precursor, such as 4-nitro-1H-benzo[d]imidazol-2(3H)-one. This nitro-substituted intermediate could then be reduced to the corresponding 4-amino derivative. Subsequent diazotization of the amino group, followed by a Sandmeyer-type reaction with a sulfur-containing nucleophile, could yield the desired 4-mercapto product. The synthesis of related benzimidazole derivatives has been achieved through the condensation of o-phenylenediamines with various reagents. nih.gov

The table below summarizes potential greener synthetic approaches applicable to benzimidazole derivatives.

Synthetic ApproachKey FeaturesPotential Advantages
One-Pot Synthesis Multiple reaction steps in a single vessel.Reduced reaction time, lower solvent consumption, and less waste.
Nano-Catalysis Use of catalysts in the nanometer size range.High catalytic activity, large surface area, and potential for recyclability.
Microwave-Assisted Synthesis Utilization of microwave irradiation for heating.Rapid reaction rates, improved yields, and enhanced reaction control.
Aqueous Media Synthesis Using water as the reaction solvent.Environmentally benign, low cost, and enhanced safety.

Deeper Understanding of Structure-Property Relationships through Integrated Experimental and Computational Approaches

A fundamental understanding of the relationship between the molecular structure of this compound and its physicochemical properties is crucial for its rational design and application in various fields. Future research will increasingly rely on a synergistic combination of advanced spectroscopic techniques and sophisticated computational modeling.

Computational quantum chemical studies , particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, molecular geometry, and vibrational frequencies of benzimidazole derivatives. tandfonline.comnih.govelectrochemsci.orgresearchgate.netnih.govacs.orgacs.orgrsc.org These studies can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for understanding the molecule's reactivity and electronic properties. tandfonline.comtandfonline.com Natural Bond Orbital (NBO) analysis can further reveal details about intramolecular electronic interactions and their contribution to molecular stability. tandfonline.comtandfonline.com

Spectroscopic analysis remains a cornerstone for experimental characterization. Techniques such as Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy provide invaluable data on the molecule's functional groups, connectivity, and electronic transitions. researchgate.netnih.gov The correlation of experimental spectroscopic data with theoretical calculations from DFT allows for a more robust assignment of spectral features and a deeper understanding of the molecule's behavior. tandfonline.comnih.gov

For this compound, particular attention should be paid to the tautomerism involving the mercapto and thione forms, as this can significantly influence its properties and interactions. Computational studies can predict the relative stabilities of these tautomers and how they are influenced by their environment. tandfonline.comresearchgate.net

The following table outlines key parameters that can be investigated through an integrated experimental and computational approach.

PropertyExperimental TechniqueComputational MethodInsights Gained
Molecular Geometry X-ray CrystallographyDFT Geometry OptimizationBond lengths, bond angles, and dihedral angles.
Vibrational Frequencies FT-IR, FT-RamanDFT Frequency CalculationsAssignment of vibrational modes and functional group identification.
Electronic Transitions UV-Visible SpectroscopyTime-Dependent DFT (TD-DFT)Understanding of absorption and emission properties.
Electronic Structure -HOMO-LUMO, NBO AnalysisReactivity, charge transfer, and molecular stability.

Integration into Hybrid Materials, Nanocomposites, and Advanced Sensors

The unique combination of a rigid heterocyclic core and a reactive mercapto group makes this compound an attractive building block for the creation of advanced functional materials.

Hybrid materials and nanocomposites offer a pathway to materials with enhanced properties by combining organic and inorganic components at the nanoscale. The mercapto group of the title compound can act as an effective anchor for binding to the surface of metal nanoparticles, such as gold or copper, or to semiconductor materials like zinc oxide. rdd.edu.iqresearchgate.nettandfonline.commdpi.comnih.govsjpas.com This functionalization can improve the dispersion of nanoparticles within a polymer matrix, leading to nanocomposites with superior thermal, mechanical, and optical properties. tandfonline.com For instance, poly(benzimidazole-amide)/ZnO nanocomposites have been prepared and characterized, demonstrating the potential of incorporating benzimidazole structures into inorganic matrices. tandfonline.com

The development of advanced sensors is another promising area of research. The ability of the mercapto group to chelate with metal ions makes this compound a candidate for the development of selective and sensitive chemical sensors. mdpi.comnih.govnih.gov Fluorescent chemosensors, for example, can be designed where the binding of a specific analyte to the mercapto-functionalized benzimidazolone core results in a detectable change in fluorescence intensity or wavelength. mdpi.comnih.govnih.gov Functionalized gold nanoparticles clad optical fibers have been developed for copper ion detection using 2-mercaptobenzimidazole (B194830), showcasing the potential of this class of compounds in sensing applications. researchgate.net

The table below highlights potential applications of this compound in materials science.

Material TypeRole of this compoundPotential Application
Nanocomposites Surface modifier for nanoparticles, reinforcing agent in polymer matrices.High-performance plastics, coatings, and adhesives.
Hybrid Materials Organic ligand for metal-organic frameworks (MOFs).Gas storage, catalysis, and separation.
Chemical Sensors Recognition element for specific analytes (e.g., metal ions).Environmental monitoring, and industrial process control.
Fluorescent Probes Fluorophore with analyte-responsive emission.Bio-imaging and diagnostics.

Interdisciplinary Research with Emerging Fields in Chemical Sciences and Materials Engineering

The versatile nature of this compound opens up opportunities for collaboration across various scientific and engineering disciplines. Its integration into emerging fields is expected to drive innovation and lead to the development of novel technologies.

In polymer science , the incorporation of the benzimidazolone moiety into polymer backbones can significantly enhance their thermal stability and mechanical properties. researchgate.netacs.orgfigshare.comdtu.dk Polymers containing 2H-benzimidazol-2-one units have been synthesized and shown to possess remarkably high glass transition temperatures. researchgate.netacs.orgfigshare.com The mercapto group provides a site for further functionalization or for creating cross-linked polymer networks with tailored properties. The development of N-phenyl substituted poly(benzimidazole imide)s has been shown to reduce water absorption while maintaining high thermal resistance. rsc.org

Materials engineering can leverage the properties of this compound for applications in areas such as corrosion inhibition and the development of functional coatings. The mercapto group is known to strongly adsorb onto metal surfaces, forming a protective layer that can prevent corrosion. Theoretical studies on related mercaptobenzimidazoles have investigated their corrosion inhibition efficiency. electrochemsci.org

The intersection with supramolecular chemistry could lead to the design of self-assembling systems based on non-covalent interactions involving the benzimidazolone core, such as hydrogen bonding and π-π stacking. These organized structures could find applications in areas like molecular recognition and catalysis.

Finally, the exploration of the biological activities of derivatives of this compound remains a significant area of interdisciplinary research, bridging chemistry with pharmacology and medicine. While this article does not delve into specific biological applications, the benzimidazole scaffold is a well-known pharmacophore found in many clinically used drugs. royalsocietypublishing.org

The following table lists some of the interdisciplinary research areas where this compound could play a role.

Interdisciplinary FieldPotential Contribution of this compound
Polymer Chemistry Monomer for high-performance polymers with enhanced thermal and mechanical stability.
Materials Engineering Corrosion inhibitor for metals, component in functional coatings.
Supramolecular Chemistry Building block for self-assembling systems and molecular recognition.
Catalysis Ligand for transition metal catalysts.

Q & A

Basic: What are the primary synthetic routes for 4-mercapto-1H-benzo[d]imidazol-2(3H)-one derivatives?

Answer:
The synthesis typically involves alkylation or functionalization of the benzimidazolone core. For example:

  • Alkylation : Reacting 1H-benzo[d]imidazol-2(3H)-one with alkyl halides (e.g., dodecyl bromide) in the presence of tetra-nn-butylammonium bromide (TBAB) under mild conditions yields NN-alkylated derivatives. This method preserves the fused-ring planar structure while introducing hydrophobic side chains .
  • One-pot strategies : Multi-component reactions using benzimidazolone precursors with aldehydes and amines under reflux in ethanol or DMF can generate substituted derivatives, with yields >80%. Characterization includes 1^1H/13^13C NMR and HRMS for structural validation .

Advanced: How can regioselectivity challenges in NNN-alkylation be addressed?

Answer:
Regioselectivity is influenced by steric and electronic factors:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor alkylation at the less hindered nitrogen atom.
  • Catalyst optimization : TBAB enhances reaction efficiency by stabilizing transition states.
  • Kinetic control : Shorter reaction times (2–4 hours) minimize side products, as shown in the synthesis of 1-dodecyl derivatives, where the dodecyl chain adopts a perpendicular orientation relative to the planar benzimidazolone core .

Basic: What spectroscopic and crystallographic methods validate the structure of benzimidazolone derivatives?

Answer:

  • X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., fused-ring planarity with deviations <0.013 Å). Hydrogen-bonding networks (e.g., N–H⋯O dimers) confirm supramolecular packing .
  • NMR spectroscopy : 1^1H NMR identifies substituent environments (e.g., methyl groups at δ 2.3–2.5 ppm), while 13^13C NMR confirms carbonyl (C=O) signals near 165 ppm .

Advanced: How do computational methods enhance understanding of benzimidazolone reactivity?

Answer:

  • Density Functional Theory (DFT) : Using B3LYP/6-31G* basis sets, optimized geometries predict electronic transitions (e.g., HOMO-LUMO gaps) and charge distribution. These models align with experimental UV-Vis and fluorescence data .
  • Molecular docking : Predicts binding modes of derivatives (e.g., PLD inhibitors) to target proteins, guiding SAR studies .

Basic: What are common pharmacological applications of benzimidazolone derivatives?

Answer:

  • Dopamine D2 receptor antagonism : Metabolites like 1-propyl-1,3-dihydro-2H-benzimidazol-2-one exhibit bioactivity in domperidone analogs, validated via in vitro receptor-binding assays .
  • Cytotoxicity screening : Derivatives are tested against cancer cell lines (e.g., MDA-MB-231) using sulforhodamine B (SRB) assays, with GI50_{50} values calculated from dose-response curves .

Advanced: How are isoform-selective inhibitors designed using benzimidazolone scaffolds?

Answer:

  • Scaffold bioisosterism : Replacing 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one with spirocyclic analogs (e.g., 1,3,8-triazaspiro[4,5]decan-4-one) shifts selectivity toward PLD2 over PLD1 (10–40× IC50_{50} differences). This requires iterative synthesis and enzymatic profiling .
  • Substituent tuning : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability and target affinity, as seen in 5-HT receptor modulators .

Basic: What purification techniques are optimal for benzimidazolone derivatives?

Answer:

  • Chromatography : Flash column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) resolves polar impurities.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, confirmed by melting points (e.g., 303–320°C for indole-fused derivatives) .

Advanced: How do structural modifications impact photophysical properties?

Answer:

  • Extended conjugation : Introducing arylthiazole-triazole moieties red-shifts absorption/emission spectra. For example, 2-(4-methoxyphenyl) derivatives exhibit λem_{em} >450 nm due to π-π* transitions .
  • Solvatochromism : Polar solvents stabilize charge-transfer states, altering fluorescence quantum yields .

Basic: What safety precautions are critical when handling 4-mercapto-benzimidazolones?

Answer:

  • Toxicity screening : Prioritize Ames tests for mutagenicity and hepatic microsomal assays for metabolic stability.
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential skin/eye irritation, as noted in Safety Data Sheets (SDS) .

Advanced: How are benzimidazolones used in high-throughput crystallography pipelines?

Answer:

  • SHELX suite : SHELXC/D/E automate phase determination for small-molecule structures. For example, hydrogen-bonded dimers in 1-dodecyl derivatives are resolved using SHELXL refinement with R1R_1 <5% .
  • Twinned data refinement : SHELXPRO handles pseudo-merohedral twinning, common in benzimidazolone crystals with alkyl chains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.